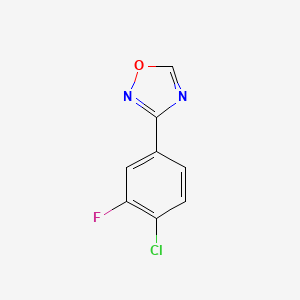
(2,6-Dimethylcyclohexyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2. It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazine functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylcyclohexyl)hydrazine typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process can be summarized as follows:
- Dissolve 2,6-dimethylcyclohexanone in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or azo compounds.
Reduction: Amines or reduced hydrazine derivatives.
Substitution: Hydrazones or other substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2,6-Dimethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylhydrazine: Similar structure but without the methyl substitutions.
2,4-Dimethylcyclohexylhydrazine: Methyl groups at different positions on the cyclohexyl ring.
Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl ring.
Uniqueness
(2,6-Dimethylcyclohexyl)hydrazine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and selectivity in certain chemical reactions compared to other hydrazine derivatives .
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(2,6-dimethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-6-4-3-5-7(2)8(6)10-9/h6-8,10H,3-5,9H2,1-2H3 |
Clave InChI |
HLKZZFZTIUYUKX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



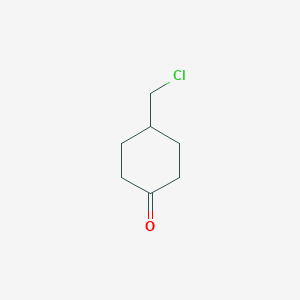
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
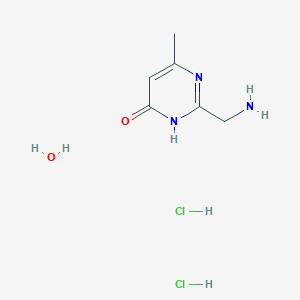
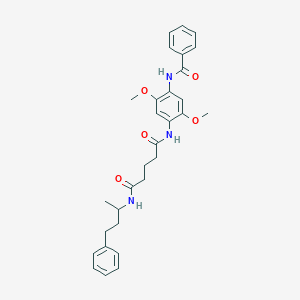
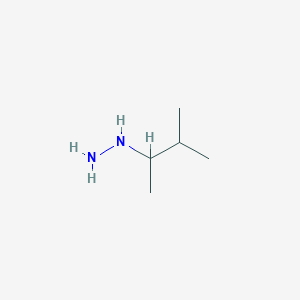
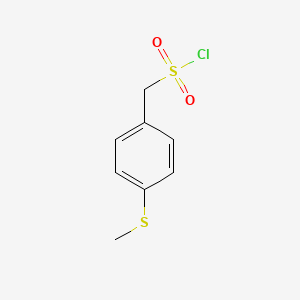
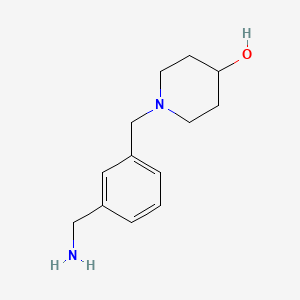
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
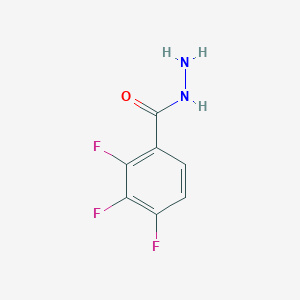
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
